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hydroxypyrimidine-5-carboxylate

Cat. No.: B096568 Get Quote

Introduction

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a valuable heterocyclic compound that

serves as a key intermediate in the synthesis of various biologically active molecules and

pharmaceutical agents. Its structure, featuring amino, hydroxyl, and carboxylate functional

groups on a pyrimidine core, makes it a versatile building block in medicinal chemistry and drug

development. This document provides a detailed protocol for the synthesis of Ethyl 2-amino-4-
hydroxypyrimidine-5-carboxylate via the condensation of diethyl ethoxymethylenemalonate

and guanidine carbonate.

Reaction Principle

The synthesis proceeds through a classical pyrimidine ring-forming condensation reaction.

Diethyl ethoxymethylenemalonate acts as a three-carbon electrophilic component, while

guanidine serves as the N-C-N nucleophilic component. The reaction is typically carried out in

a basic medium, which facilitates the cyclization and subsequent aromatization to form the

stable pyrimidine ring.
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Reagent/Materi
al

Formula
Molecular
Weight ( g/mol
)

Quantity Notes

Diethyl

ethoxymethylene

malonate

C₁₀H₁₆O₅ 216.23 2.4 kg Starting material

Guanidine

Carbonate

(H₂NC(NH)NH₂)₂

·H₂CO₃
180.17 2.0 kg Reagent

Potassium

Hydroxide
KOH 56.11 1.070 kg Base

Distilled Water H₂O 18.02 10 L Solvent

Ethanol C₂H₅OH 46.07 As needed
Recrystallization

solvent

Acetone C₃H₆O 58.08 As needed Washing solvent

Silica-

functionalized

magnetic

nanoparticles

(Fe₃O₄@SiO₂)

- - 5 g

Catalyst/Solid

Support

(Optional, as per

one described

protocol)

Experimental Protocol
This protocol is based on a reported synthesis with a high yield.

1. Preparation of the Reaction Mixture:

In a 20 L three-necked flask equipped with a mechanical stirrer, dissolve 1.070 kg of

potassium hydroxide (KOH) in 10 L of distilled water. Stir until the KOH is completely

dissolved, forming a clear solution.

To the stirred solution, add 2.0 kg of guanidine carbonate. Continue stirring until the

guanidine carbonate is fully dissolved.
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(Optional) Add 5 g of silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) to the

solution.

Maintain the temperature of the reaction mixture at approximately 20°C.

2. Addition of Diethyl Ethoxymethylenemalonate:

Over a period of 3 hours, slowly add 2.4 kg of diethyl ethoxymethylenemalonate dropwise to

the reaction mixture.

During the addition, allow the reaction temperature to gradually increase from 20°C to 35°C.

A yellow solid is expected to precipitate during this time.

3. Isolation of the Crude Product:

After the addition is complete, cool the reaction mixture.

If magnetic nanoparticles were used, they can be separated and removed using an external

magnet. Wash the collected nanoparticles with acetone and dry for potential reuse.

Further cool the reaction mixture to 0-5°C to maximize precipitation.

Filter the precipitated solid to obtain a light-yellow crude product.

Wash the crude product thoroughly with ice water.

4. Purification by Recrystallization:

Recrystallize the crude product from an ethanol/water solvent mixture.

Dry the recrystallized product in an oven at 40°C.

For higher purity, a secondary recrystallization can be performed. Dissolve the product in a

60% water/40% ethanol mixed solvent. If the initial solution is turbid, it can be clarified by

heating with steam for about 1 hour.

Allow the solution to cool slowly to room temperature. Crystallization should begin at around

39°C.
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Collect the purified crystals by filtration and dry them in a vacuum oven.

Quantitative Data Summary

Parameter Value Reference

Yield 95% [1]

Visualized Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3113079.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Reaction Mixture Preparation

Condensation Reaction

Product Isolation

Purification

Dissolve KOH in Distilled Water

Add and Dissolve Guanidine Carbonate

(Optional) Add Fe3O4@SiO2 Nanoparticles

Maintain Temperature at 20°C

Slowly Add Diethyl Ethoxymethylenemalonate (3h)

Allow Temperature to Rise to 35°C
(Yellow Solid Precipitates)

Cool the Reaction Mixture

(Optional) Remove Magnetic Nanoparticles

Cool to 0-5°C

Filter to Obtain Crude Product

Wash with Ice Water

Recrystallize from Ethanol/Water

Dry the Product at 40°C

(Optional) Second Recrystallization
(60% Water/40% Ethanol)

Dry Final Product in Vacuum Oven
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Caption: Experimental workflow for the synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-
carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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